(R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid

Catalog No.
S12220669
CAS No.
M.F
C25H23N3O4
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amin...

Product Name

(R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid

IUPAC Name

2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C25H23N3O4/c29-24(30)21-10-5-12-26-23(21)28-13-11-16(14-28)27-25(31)32-15-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-10,12,16,22H,11,13-15H2,(H,27,31)(H,29,30)/t16-/m1/s1

InChI Key

HQGAKCGPHJEHGJ-MRXNPFEDSA-N

Canonical SMILES

C1CN(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(C=CC=N5)C(=O)O

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(C=CC=N5)C(=O)O

(R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid) is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. The compound's molecular formula is C25H22N2O5, and it has a molecular weight of 430.46 g/mol. The IUPAC name indicates that it contains a pyrrolidine moiety, a nicotinic acid component, and a fluorenylmethoxycarbonyl protecting group, which suggests its utility in peptide synthesis or as a pharmaceutical intermediate .

Typical of amino acids and their derivatives. These include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in synthesizing peptides.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under specific conditions (e.g., using strong acids), allowing the free amine to react further.
  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions at the pyrrolidine nitrogen, enabling modifications that could enhance biological activity.

The synthesis of (R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid) typically involves several steps:

  • Preparation of the Fluorenylmethoxycarbonyl Derivative: Starting from 9H-fluorene, a methoxycarbonyl group is introduced.
  • Formation of the Pyrrolidine Ring: A pyrrolidine derivative is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The fluorenylmethoxycarbonyl-amino group is coupled with the nicotinic acid derivative using standard peptide coupling reagents such as carbodiimides.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
  • Peptide Synthesis: Due to its ability to form peptide bonds, it can be used to create novel peptides with specific biological activities.
  • Research Tool: It may serve as a tool for studying receptor interactions and signaling pathways related to nicotinic acetylcholine receptors.

Interaction studies involving (R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid) could focus on:

  • Binding Affinity: Evaluating how well this compound binds to nicotinic receptors compared to other known ligands.
  • Functional Assays: Assessing the biological effects of the compound on neuronal cell lines or animal models to determine its pharmacological profile.

Several compounds share structural similarities with (R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid). These include:

Compound NameCAS NumberStructural Features
(R)-2-(3-(4-carbamoylphenyl)propanoic acid1217610-39-3Contains a carbamoyl group and a phenyl ring
(S)-1-(1-(9-Fluorenylmethyloxycarbonyl)piperidin-4-yl)pyrrolidine-2-carboxylic acid204318-02-5Piperidine ring instead of pyrrolidine
(R)-3-(4-methylpentanoic acid220498-02-2Similar backbone but different side chains

Uniqueness

The uniqueness of (R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid lies in its combination of a fluorenylmethoxycarbonyl protecting group with a pyrrolidine and nicotinic acid structure. This specific arrangement may confer distinct biological properties not found in other similar compounds, particularly in terms of receptor selectivity and activity.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

429.16885622 g/mol

Monoisotopic Mass

429.16885622 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-09

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